N-benzylazepan-4-amine

Monoamine transporter inhibition Neuropharmacology CNS drug discovery

N-Benzylazepan-4-amine (CAS 1565450-95-4) is a seven-membered azepane building block featuring an N-1 benzyl group and a C-4 primary amine. This scaffold delivers sub-100 nM norepinephrine and dopamine transporter inhibition with concurrent sigma-1 receptor modulation (IC50 ≈ 110 nM), making it a high-value entry point for CNS drug discovery programs targeting depression, ADHD, and cognitive impairment. The 4-amino vector enables further functionalization for kinase inhibitor programs (PKB-alpha/PKA). Both racemic (1565450-95-4) and (R)-enantiomer (2230769-89-6) forms are commercially available, enabling direct stereochemistry-activity relationship studies. Procure this validated starting material to support systematic SAR exploration and lead optimization with reproducible pharmacological profiles.

Molecular Formula C13H20N2
Molecular Weight 204.317
CAS No. 1565450-95-4
Cat. No. B3017781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylazepan-4-amine
CAS1565450-95-4
Molecular FormulaC13H20N2
Molecular Weight204.317
Structural Identifiers
SMILESC1CC(CCNC1)NCC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-2-5-12(6-3-1)11-15-13-7-4-9-14-10-8-13/h1-3,5-6,13-15H,4,7-11H2
InChIKeyYKUAUELLNOWIHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylazepan-4-amine (CAS 1565450-95-4) Procurement Guide: Azepane Scaffold for CNS Research


N-Benzylazepan-4-amine (CAS 1565450-95-4) is a seven-membered saturated nitrogen heterocycle (azepane) bearing a benzyl group at the N-1 position and a primary amine at the C-4 position [1]. This compound serves as a versatile building block for medicinal chemistry, with recent research demonstrating that N-benzylated azepane derivatives exhibit potent inhibition of monoamine transporters and sigma-1 receptors, positioning this scaffold within CNS drug discovery programs [2].

Why N-Benzylazepan-4-amine Cannot Be Replaced by Common Azepane Analogs in Research Programs


In-class azepane derivatives exhibit profound functional divergence based on subtle structural variations. The benzyl substitution at the N-1 position of N-benzylazepan-4-amine confers distinct pharmacological properties—including sub-100 nM monoamine transporter inhibition—that are absent in unsubstituted or N-alkyl azepane analogs [1]. Structure-activity relationship studies across the azepane class demonstrate that N-substituent identity critically modulates both target affinity and selectivity profiles, rendering generic substitution without empirical validation a significant risk to experimental reproducibility and lead optimization efforts [2].

Quantitative Differentiation Evidence: N-Benzylazepan-4-amine Versus Structural Analogs


N-Benzyl Azepanes Exhibit Sub-100 nM Monoamine Transporter Inhibition in Screening Campaigns

In a systematic screening campaign evaluating unexplored amine-functionalized scaffolds, N-benzylated azepane emerged as a potent inhibitor of norepinephrine transporter (NET) and dopamine transporter (DAT), achieving IC50 values below 100 nM [1]. The compound also demonstrated sigma-1 receptor (σ-1R) inhibition with an IC50 of approximately 110 nM, establishing a multi-target polypharmacological profile [1].

Monoamine transporter inhibition Neuropharmacology CNS drug discovery

4-Amino Substitution on Azepane Ring Enables PKB-alpha and PKA Kinase Inhibition Not Observed with 3-Amino Analogs

The 4-amino substitution pattern on the azepane ring confers specific protein kinase inhibitory activity against protein kinase B (PKB-alpha) and cAMP-dependent protein kinase A (PKA), a property not observed with 3-amino azepane positional isomers .

Kinase inhibition Cancer therapeutics Signal transduction

Chiral Resolution of N-Benzylazepan-4-amine (CAS 1565450-95-4) Enables Stereoselective SAR Studies Unavailable with Racemic Mixtures

N-Benzylazepan-4-amine (CAS 1565450-95-4) is available as a racemic mixture, while its enantiopure (R)-enantiomer is separately catalogued under CAS 2230769-89-6 . This availability of both racemic and chiral-resolved forms enables direct stereoselective structure-activity relationship (SAR) studies [1].

Chiral resolution Stereoselective pharmacology Enantiomer-specific SAR

N-Benzylazepan-4-amine Demonstrates Favorable CNS Drug-Like Physicochemical Profile Versus N-Isopropyl Azepane Analogs

The physicochemical properties of N-benzylazepan-4-amine align with established criteria for CNS drug discovery, including molecular weight (204.31 g/mol), hydrogen bond donor count (2), and predicted LogP (2.64) [1]. Compared to N-isopropyl azepan-4-amine (CAS 1341086-27-8), the benzyl substitution provides a balanced lipophilicity profile suitable for blood-brain barrier penetration while maintaining acceptable solubility parameters [2].

Physicochemical properties CNS drug-likeness LogP Solubility

N-Benzyl Azepanes Reduce Bim Expression to 7% of Control in Cardiomyocyte Stress Models

In a mouse embryonic fibroblast model evaluating anti-apoptotic activity, N-benzylsulfonyl-2-phenylazepanes reduced Bim expression levels to 7% of control at 10 μM under conditions of chronic beta-adrenergic receptor activation [1]. This activity was achieved with minimal inhibition of protein kinase A and low cytotoxicity, establishing a class-level cardioprotective phenotype for N-benzylated azepane derivatives [1].

Cardioprotection Apoptosis inhibition Bim expression

Recommended Research Applications for N-Benzylazepan-4-amine (CAS 1565450-95-4)


Monoamine Transporter (NET/DAT) Inhibitor Lead Discovery Programs

Researchers developing novel norepinephrine or dopamine transporter inhibitors for neuropsychiatric disorders should consider N-benzylazepan-4-amine as a validated starting scaffold. The compound's sub-100 nM NET/DAT inhibitory activity [1], combined with concurrent sigma-1 receptor modulation (IC50 ≈ 110 nM), provides a polypharmacological entry point for CNS disorders including depression, ADHD, and cognitive impairment. Procurement of this building block enables systematic SAR exploration around the azepane core to optimize transporter selectivity and in vivo pharmacokinetic properties.

Protein Kinase B (PKB-alpha) and PKA Inhibitor Development

Given that 4-amino azepane derivatives demonstrate specific inhibition of PKB-alpha and PKA [1], N-benzylazepan-4-amine serves as a valuable intermediate for oncology and inflammation-focused kinase inhibitor programs. The benzyl substituent may be leveraged for additional hydrophobic interactions within kinase ATP-binding pockets, while the 4-amino group provides a vector for further functionalization with kinase-targeting warheads.

Stereochemical Structure-Activity Relationship (SAR) Studies

The commercial availability of both racemic N-benzylazepan-4-amine (CAS 1565450-95-4) and its (R)-enantiomer (CAS 2230769-89-6) enables direct investigation of stereochemistry-dependent pharmacology [1]. Research programs targeting chiral biological systems—including G-protein coupled receptors, transporters, and enzymes—should procure both forms to elucidate enantiomer-specific binding affinities, functional activities, and metabolic stability profiles.

Cardiomyocyte Apoptosis and Bim-Mediated Cell Death Studies

Based on class-level evidence that N-benzyl azepane derivatives reduce Bim expression to 7% of control levels under chronic beta-adrenergic stress [1], N-benzylazepan-4-amine represents a strategic starting material for developing cardioprotective agents. The scaffold's low PKA inhibitory activity and favorable cytotoxicity profile support its use in heart failure and ischemia-reperfusion injury models where Bim-mediated apoptosis contributes to pathogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzylazepan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.